molecular formula C18H20N4O3 B12231852 5-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)pyridin-3-ol

5-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)pyridin-3-ol

Cat. No.: B12231852
M. Wt: 340.4 g/mol
InChI Key: LFHXTDLCTZNZEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)pyridin-3-ol is a complex organic compound that features a pyrrolidine ring, a pyridazinyl group, and a pyridin-3-ol moiety. This compound is of interest due to its potential pharmacological properties and its role as a building block in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)pyridin-3-ol typically involves multiple steps, including cycloaddition reactions and condensation processes. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group like an amine or halide.

Scientific Research Applications

5-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)pyridin-3-ol involves its interaction with specific molecular targets. The pyrrolidine ring and pyridazinyl group are known to interact with various enzymes and receptors, potentially modulating their activity. This compound may also influence signaling pathways within cells, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct pharmacological properties and make it a valuable compound for further research and development.

Properties

Molecular Formula

C18H20N4O3

Molecular Weight

340.4 g/mol

IUPAC Name

[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(5-hydroxypyridin-3-yl)methanone

InChI

InChI=1S/C18H20N4O3/c23-15-7-14(8-19-9-15)18(24)22-6-5-12(10-22)11-25-17-4-3-16(20-21-17)13-1-2-13/h3-4,7-9,12-13,23H,1-2,5-6,10-11H2

InChI Key

LFHXTDLCTZNZEF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(C=C2)OCC3CCN(C3)C(=O)C4=CC(=CN=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.